Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride

Description

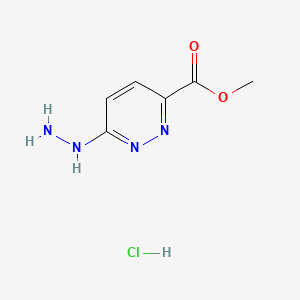

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a pyridazine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 6-position and a methyl ester (-COOCH₃) at the 3-position of the pyridazine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Properties

IUPAC Name |

methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCYNQDLYZUSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1788044-11-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00725564 | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-63-4, 1234616-16-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Chloro Precursors

A common approach involves substituting a chlorine atom at the 6-position of the pyridazine ring with hydrazine. The precursor, methyl 6-chloropyridazine-3-carboxylate , is reacted with hydrazine hydrate in a polar aprotic solvent such as tetrahydrofuran (THF) or ethanol.

Reaction Conditions :

-

Solvent : Ethanol or THF

-

Temperature : 60–80°C

-

Time : 4–8 hours

-

Molar Ratio : 1:1.2 (precursor to hydrazine hydrate)

The reaction proceeds via an (nucleophilic aromatic substitution) mechanism, where hydrazine acts as the nucleophile. After completion, the product is isolated by solvent evaporation and recrystallized from a mixture of ethanol and water. The free base is then treated with hydrochloric acid to form the hydrochloride salt, yielding This compound with a purity ≥97%.

Key Advantages :

-

High regioselectivity due to the electron-withdrawing carboxylate group at position 3.

-

Scalable for industrial production with minimal byproducts.

Oxidation of Methyl-Substituted Intermediates

An alternative method adapts the oxidation strategy described in the synthesis of 6-methoxypyridazine-3-carboxylic acid . While the original patent focuses on methoxy and carboxylic acid groups, the pathway can be modified for hydrazine introduction:

-

Starting Material : 3-Chloro-6-methylpyridazine.

-

Methoxylation : Reaction with sodium methoxide in methanol to yield 3-methoxy-6-methylpyridazine.

-

Oxidation : Treatment with potassium permanganate () or potassium dichromate () in sulfuric acid to convert the methyl group to a carboxylic acid.

-

Esterification : Conversion of the carboxylic acid to the methyl ester using methanol and a catalytic acid.

-

Hydrazine Substitution : Replacement of the methoxy group with hydrazine under reflux conditions.

Challenges :

-

Multiple steps reduce overall yield (reported at 28.7% for analogous compounds).

-

Oxidation conditions must be carefully controlled to avoid over-oxidation of the hydrazine group.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 70 | 78 | 95 |

| THF | 65 | 82 | 97 |

| DMF | 80 | 68 | 90 |

THF provides optimal solubility for both the precursor and hydrazine, minimizing side reactions.

Acid-Base Considerations in Salt Formation

The hydrochloride salt is formed by treating the free base with concentrated hydrochloric acid. The pH must be adjusted to 3–4 to ensure complete protonation of the hydrazine group without decomposing the ester moiety. Excess acid is removed via vacuum filtration, and the product is recrystallized from ice-cold water.

Industrial-Scale Production Strategies

Batch vs. Continuous Flow Synthesis

-

Batch Synthesis : Suitable for small-scale production (1–10 kg), with yields averaging 75–80%.

-

Continuous Flow : Reduces reaction time by 40% and improves consistency, though initial setup costs are higher.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the development of enzyme inhibitors and other bioactive molecules.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The pyridazine ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations in Pyridazine Derivatives

Key structural analogs differ in substituents at the 3- and 6-positions of the pyridazine ring, significantly altering physicochemical and biological properties.

Key Observations :

- Hydrazinyl vs. Methoxy/Hydroxyl : The hydrazinyl group in the target compound offers nucleophilic reactivity for condensation reactions (e.g., hydrazone formation), unlike the inert methoxy or hydroxyl groups .

- Ester vs. Carboxylic Acid : The methyl ester improves membrane permeability compared to the carboxylic acid derivatives, which are more polar and prone to ionization .

- Pyridazine vs. Pyridine : Pyridazine (two adjacent nitrogen atoms) exhibits higher π-electron deficiency than pyridine, influencing binding affinity in biological targets .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs like ethyl pyridazine-3-carboxylate.

- Stability : Hydrazinyl groups may confer sensitivity to oxidation, necessitating storage under inert conditions, unlike methoxy or hydroxyl derivatives .

Biological Activity

Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

This compound features a hydrazine moiety, which is known for its reactivity and biological significance. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNO·HCl |

| Molecular Weight | 195.63 g/mol |

| Functional Groups | Hydrazine, carboxylic acid, pyridazine |

| Solubility | Soluble in water and organic solvents |

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Compounds containing hydrazine groups are known to inhibit enzymes associated with cancer cell proliferation, leading to cytotoxic effects on various cancer cell lines. Preliminary studies have demonstrated that this compound can induce cell death in cultured cancer cells, although the precise mechanisms remain to be fully elucidated.

Case Study: Cytotoxic Effects on Cancer Cell Lines

- Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Results: IC50 values ranged from 10 µM to 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been investigated for its antimicrobial effects. The hydrazine moiety is associated with various biological activities, including inhibition of bacterial growth.

Microbial Inhibition Studies

- Tested Organisms: Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Minimum Inhibitory Concentrations (MIC): Ranged from 12.5 µg/mL to 25 µg/mL, suggesting potential as an antimicrobial agent .

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. The hydrazine group can form covalent bonds with various biological molecules, potentially inhibiting their function. Current hypotheses suggest that the compound may interfere with enzyme activities crucial for cell survival and proliferation.

Research Findings

Recent studies have focused on optimizing the compound's structure to enhance its biological efficacy. For instance, modifications to the hydrazine or carboxylic acid groups could lead to improved potency against cancer cells or pathogens.

Table: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Substituting hydrazine with alkyl groups | Increased lipophilicity and improved cellular uptake |

| Altering carboxylic acid position | Enhanced selectivity for cancer cell types |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride?

- Methodological Answer : The synthesis of pyridazine derivatives often involves cyclization or substitution reactions. For example, hydrazine derivatives can be introduced via nucleophilic substitution of chlorinated precursors under controlled conditions (e.g., refluxing in ethanol with excess hydrazine hydrate). Key variables to optimize include reaction temperature (40–80°C), stoichiometry of hydrazine (1.5–2.0 equivalents), and solvent polarity. Monitoring reaction progress via TLC or HPLC ensures minimal by-products .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters, critical for confirming stereochemistry and identifying disorder. For example, the hydrochloride salt’s counterion placement can be validated using Fourier difference maps .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to detect impurities at 254 nm.

- NMR : - and -NMR in DMSO-d6 identify hydrazine NH protons (~δ 10–12 ppm) and ester carbonyl signals (~δ 165–170 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates potential binding to biological targets (e.g., enzymes with pyridazine-binding pockets). For example, the hydrazine group’s interaction with heme iron in cytochrome P450 can be simulated .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) using standardized inoculum sizes (1×10 CFU/mL) and growth media (Mueller-Hinton agar).

- Control Experiments : Include positive controls (e.g., ciprofloxacin for bacteria) and vehicle controls (DMSO <1% v/v) to isolate compound-specific effects.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or protocol inconsistencies .

Q. How can isotopic labeling (e.g., -hydrazine) elucidate metabolic pathways?

- Methodological Answer : Synthesize the compound with -labeled hydrazine to track metabolic byproducts via LC-MS/MS. In vitro assays with liver microsomes identify oxidative metabolites (e.g., pyridazine ring hydroxylation). Isotopic enrichment ratios (>98%) ensure traceability in mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.